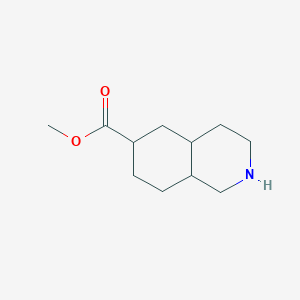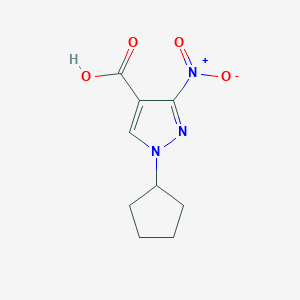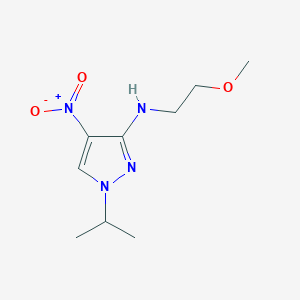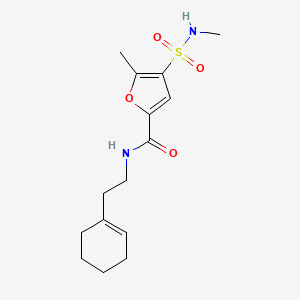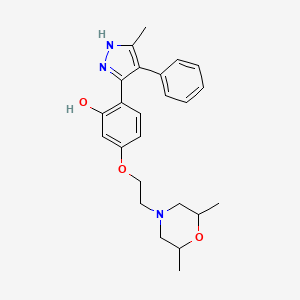
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is a chemical compound that has been extensively studied for its potential scientific and medical applications. This compound is also known as PD173074 and is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase.
Scientific Research Applications
Structural Analysis and Tautomerism
The structural analysis of NH-pyrazoles, including those with similar structures to 5-(2-(2,6-dimethylmorpholino)ethoxy)-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol, has been explored in-depth. Research by Cornago et al. (2009) detailed the X-ray crystallography of four NH-pyrazoles and their tautomerism in solution and the solid state, determined by CPMAS NMR spectroscopy. This study provides insights into the unique tautomerism behaviors of such compounds (Cornago et al., 2009).
Antiproliferative Properties
A study by Minegishi et al. (2015) explored a series of indenopyrazoles, identifying compounds with promising antiproliferative activity toward human cancer cells. This research is significant in understanding the potential biomedical applications of similar compounds, including those related to this compound (Minegishi et al., 2015).
Phenolic Compounds and Antioxidant Activity
León et al. (2014) investigated the phenolic contents and antioxidant activity of the ethanolic extract from aerial parts of Protea hybrid ‘Susara’, including similar phenolic compounds. This study is relevant in assessing the antioxidant potential and chemical composition of related phenolic compounds (León et al., 2014).
Radiochemical and Biological Studies
Silva et al. (2015) conducted chemical, radiochemical, and biological studies on new gallium(III) complexes with hexadentate chelators, which are structurally related to the compound . Their research assessed the suitability of these complexes for biomedical applications, offering insights into similar compounds' potential medical uses (Silva et al., 2015).
properties
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16-14-27(15-17(2)30-16)11-12-29-20-9-10-21(22(28)13-20)24-23(18(3)25-26-24)19-7-5-4-6-8-19/h4-10,13,16-17,28H,11-12,14-15H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNEVKIGSGPKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC(=C(C=C2)C3=NNC(=C3C4=CC=CC=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-(methylsulfonimidoyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2585749.png)
![3-(benzylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2585752.png)
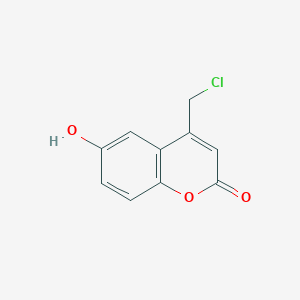

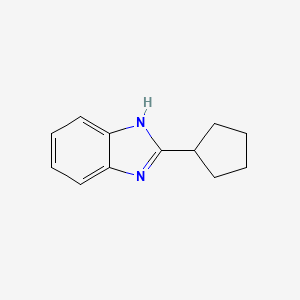

![5-(Furan-2-yl(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2585760.png)
![N-(1-cyanocyclopentyl)-2-[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2585761.png)

